9-Chloro Nevirapine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

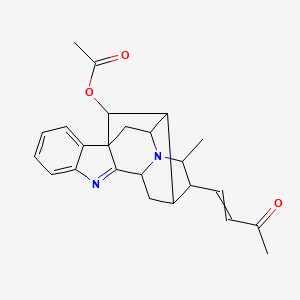

Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with nucleoside analogues for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and AIDS .

Synthesis Analysis

An efficient continuous synthesis has been developed for nevirapine drug substance to convert starting materials into product in high yield (87% overall). The process employs inexpensive raw materials in flow to produce an active pharmaceutical ingredient (API) that meets or exceeds all USP specifications . The process utilizes two flow reactors; a Synthetron a spinning disk reactor and a Vapourtec E-Series flow reactor . This process was initially developed for batch operations as previously reported, has also been implemented in a flow chemistry platform by the Medicines for All team at Virginia Commonwealth University .Molecular Structure Analysis

The molecular structure of Nevirapine has been analyzed using both ZINDO and TD-DFT theoretical methods, which fairly estimate with the observed electronic band of nevirapine .Chemical Reactions Analysis

The phase transition and dehydration processes of nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis to overcome the problems of drug formulation, namely poor solubility and poor content uniformity .Physical And Chemical Properties Analysis

Nevirapine is a poorly water-soluble drug and presently available as tablet and pediatric oral suspensions. This drug shows three polymorphic forms and exists as solvates and as hydrates . The solid-state transformation of pharmaceutical solids to polymorphs or solvates has a significant effect on the solubility and stability, which in turn are key contributors for enhanced drug bioavailability .作用机制

安全和危害

Nevirapine is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The Medicines For All (MFA) team developed a new low-cost batch process to produce nevirapine from two highly substituted pyridine precursors: methyl 2-cyclopropylamino nicotinate (Me-CAM) and 2-chloro-3-cyano-4-picoline (CAPIC). The two pyridine starting materials are converted into nevirapine by two discrete chemical reactions that are carried out under strongly basic conditions in high yield . The ultimate goal of PAT is to establish the ability to distinguish reaction pathways, as well as to assess conversion, side reactions, control and confirm real-time quality assurance for pharmaceutical processes .

属性

IUPAC Name |

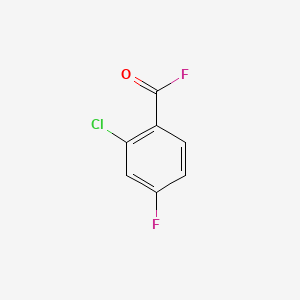

14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBDKHOKFSZPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

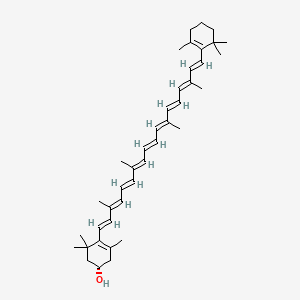

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

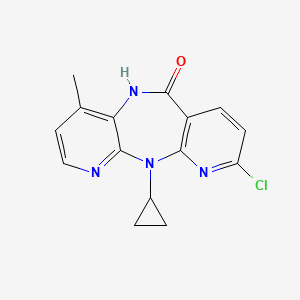

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

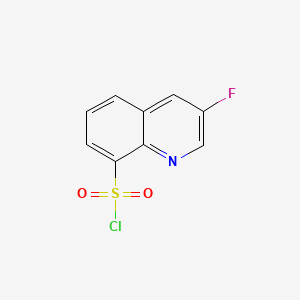

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)